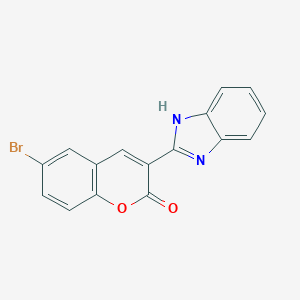

3-(1H-苯并咪唑-2-基)-6-溴-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a type of organic compound that contains a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

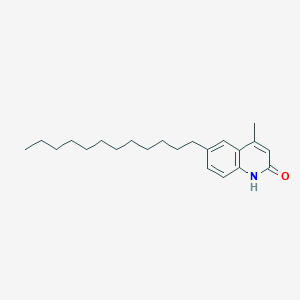

The synthesis of similar compounds has been reported in the literature. For instance, a set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated . Another study reported the synthesis of 2,4-dichloro-6-(2-substituted-2,5-dihydro-1H-imidazol-4-yl)phenol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies have been conducted on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives were designed and synthesized as antitumor agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-(1H-benzimidazol-2-yl) phenol, a solid compound with a molecular formula of C13H10N2O, has a melting point of 271 °C .科学研究应用

色烯-2-酮的合成

化合物“3-(1H-苯并咪唑-2-基)-6-溴-2H-色烯-2-酮”可通过色烯-2-酮-3-羧酸酯与邻苯二胺缩合合成 . 该合成可以在微波和传统条件下进行 .

抗肿瘤活性

一些与“3-(1H-苯并咪唑-2-基)-6-溴-2H-色烯-2-酮”相关的3-(1H-苯并咪唑-2-基)喹啉-2(1H)-酮-白藜芦醇杂合物已被设计、合成和评估其抗肿瘤活性 . 其中一些杂合物对选定的肿瘤细胞系表现出显著的抗增殖活性 .

抗氧化活性

同一组3-(1H-苯并咪唑-2-基)喹啉-2(1H)-酮-白藜芦醇杂合物也表现出强抗氧化作用 . 这种抗氧化活性可能与其抗肿瘤作用有关 .

苯基金属有机框架的制备

化合物“3-(1H-苯并咪唑-2-基)-6-溴-2H-色烯-2-酮”可用于制备1,3,5-三(1H-苯并[d]咪唑-2-基)苯,它是合成苯基金属有机框架(MOFs)的关键组分 .

作用机制

Target of Action

The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization, leading to the loss of cytoplasmic microtubules . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some benzimidazole derivatives have been found to modulate the polymerization of tubulin . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some benzimidazole derivatives have been found to exert antiproliferative activity on tumor cell lines . .

安全和危害

未来方向

The future directions for the research and development of similar compounds could include the design and synthesis of new derivatives with improved antitumor activity, the investigation of their mechanism of action, and the evaluation of their safety and toxicity. Further studies could also explore their potential applications in other areas such as antimicrobial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZLKDOQCWALRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Bis(2-chloroethyl)-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B376958.png)

![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile](/img/structure/B376970.png)

![3-phenyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376974.png)

![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)propanamide](/img/structure/B376982.png)

![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)